molecular formula C8H9ClO2 B2752500 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one CAS No. 1315575-30-4

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one

Cat. No.: B2752500
CAS No.: 1315575-30-4
M. Wt: 172.61
InChI Key: FFAYFFLXRCZMHS-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . This compound is characterized by the presence of a chloroacetyl group attached to a furan ring substituted with two methyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the chlorination of 1-(2,5-dimethylfuran-3-yl)ethan-1-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate and final products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones or ethers.

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylfuran-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAYFFLXRCZMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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